molecular formula C24H24N4O3S B1206435 8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile

8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile

Cat. No. B1206435
M. Wt: 448.5 g/mol
InChI Key: LLHVRXFKIUMHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile is a member of piperazines and a member of pyridines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridine derivatives, including structures similar to the mentioned compound, have been synthesized and analyzed for their structural features using techniques like IR, electronic spectroscopy, and X-ray diffraction. These studies provide insights into the optical properties of these compounds, with fluorescence spectra recorded in different solvents (Cetina, Tranfić, Sviben, & Jukić, 2010).
  • The synthesis of pyridine derivatives involves various chemical reactions, including ring closure and cyclisation, to form complex structures with potential applications in pharmaceuticals and materials science (Morón, Nguyen, & Bisagni, 1983).

Optical and Electronic Properties

  • Research into the optical properties of similar compounds reveals their potential in applications like fluorescence, with emission spectra influenced by different substituents. This could have implications in materials science, particularly in the development of fluorescent materials and sensors (Ignatovich et al., 2015).

Potential Applications

  • Some derivatives have been explored for their potential as corrosion inhibitors, suggesting industrial applications in protecting metals from corrosion. These studies use techniques like electrochemical impedance spectroscopy and potentiodynamic polarization to evaluate their effectiveness (Dandia, Gupta, Singh, & Quraishi, 2013).
  • Certain pyridine derivatives have shown potential in molecular docking and in vitro screening, indicating their possible use in drug discovery and development. These compounds could target specific proteins and exhibit antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

Product Name

8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

6-[4-(furan-2-carbonyl)piperazin-1-yl]-8-(furan-2-yl)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C24H24N4O3S/c1-24(2)13-16-17(14-25)22(26-21(18(16)15-32-24)19-5-3-11-30-19)27-7-9-28(10-8-27)23(29)20-6-4-12-31-20/h3-6,11-12H,7-10,13,15H2,1-2H3

InChI Key

LLHVRXFKIUMHND-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CS1)C(=NC(=C2C#N)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CO5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile

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